2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate
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Overview
Description
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is a specialized form of orotic acid, a naturally occurring heterocyclic compound. This compound is enriched with the stable isotope nitrogen-15, making it a valuable tool in scientific research. Orotic acid itself is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Mechanism of Action
Target of Action
Orotic Acid-15N Monohydrate primarily targets several enzymes. These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
Orotic Acid-15N Monohydrate interacts with its targets by inhibiting the activity of the enzymes it binds to . This interaction leads to changes in the synthesis of pyrimidine nucleotides, affecting various biochemical reactions .
Biochemical Pathways
Orotic Acid-15N Monohydrate affects the pyrimidine synthesis pathway. It is a precursor of pyrimidine nucleotides, which are involved in many biochemical reactions such as the synthesis of RNA and carbohydrate-containing macromolecules like glycogen, glycoproteins, and glycolipids . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway .
Pharmacokinetics
It is known that orotic acid is used to manage uncomplicated liver dysfunction in combination with xanthine .
Result of Action
The molecular and cellular effects of Orotic Acid-15N Monohydrate’s action are primarily related to its role in the synthesis of pyrimidine nucleotides. By affecting the activity of key enzymes in this pathway, it can influence the synthesis of DNA and RNA, and thus, cellular function .
Action Environment
The action of Orotic Acid-15N Monohydrate can be influenced by environmental factors. For instance, the presence of water molecules plays a structure-directing role in orotic acid and its salts . Changes in the hydration state of the compound can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Orotic Acid-15N Monohydrate plays a significant role in biochemical reactions. It is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . The nature of these interactions involves binding with enzymes and other biomolecules, contributing to various biochemical processes.
Cellular Effects
Orotic Acid-15N Monohydrate has been observed to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate both the inflammatory and metabolic reaction provoked by acute contraction in skeletal muscle cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Orotic Acid-15N Monohydrate exerts its effects through various mechanisms. It is involved in the biosynthesis of pyrimidine nucleotides and RNA, where it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orotic Acid-15N Monohydrate can change over time. For instance, in a study involving magnesium orotate octahydrate, a loss of associated water molecules was observed after an overnight MAS NMR experiment . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Orotic Acid-15N Monohydrate can vary with different dosages in animal models. For instance, orotic acid has been reported to induce hepatic steatosis and hepatomegaly in rats
Metabolic Pathways
Orotic Acid-15N Monohydrate is involved in the pyrimidine de novo synthesis pathway, which drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation . This could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
Given its role in the biosynthesis of pyrimidine nucleotides, it is likely to be localized in the mitochondria where the enzyme dihydroorotate dehydrogenase (DHODH) is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate typically involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through synthetic routes that utilize nitrogen-15 labeled reagents. The process generally includes the following steps:
Synthesis of Nitrogen-15 Labeled Uracil: The initial step involves the synthesis of uracil labeled with nitrogen-15.
Conversion to Orotic Acid: The labeled uracil is then converted to orotic acid through a series of chemical reactions, including oxidation and carboxylation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to orotidine-5’-monophosphate (OMP) in the presence of oxidizing agents.
Reduction: Reduction reactions can convert orotic acid derivatives to dihydroorotate.
Substitution: Nucleophilic substitution reactions involving the carboxyl group
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Orotidine-5’-monophosphate (OMP): A key intermediate in pyrimidine biosynthesis.
Dihydroorotate: An intermediate in the reduction pathway
Scientific Research Applications
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and metabolic pathways.
Biology: Investigates the biosynthesis of pyrimidine nucleotides and their role in cellular processes.
Medicine: Studies the effects of orotic acid on liver function and its potential therapeutic uses in treating liver disorders.
Industry: Utilized in the production of labeled compounds for research and development .
Comparison with Similar Compounds
Orotic Acid-13C,15N2 Monohydrate: Another isotopically labeled form of orotic acid, enriched with both carbon-13 and nitrogen-15.
6-Carboxyuracil: A precursor in the biosynthesis of pyrimidine nucleotides, similar to orotic acid
Uniqueness: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is unique due to its specific isotopic labeling with nitrogen-15, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the fate of nitrogen atoms in biochemical pathways is crucial .
Properties
IUPAC Name |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZGLGRBBHYFZ-NWZHYJCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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